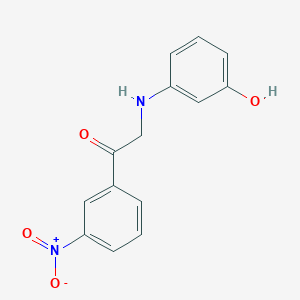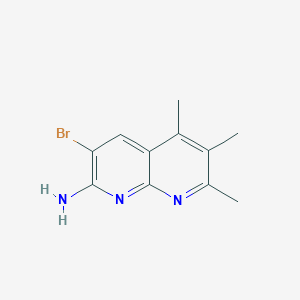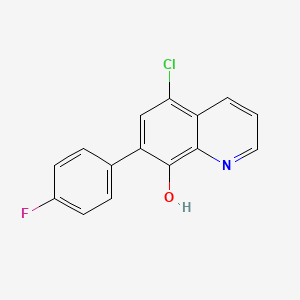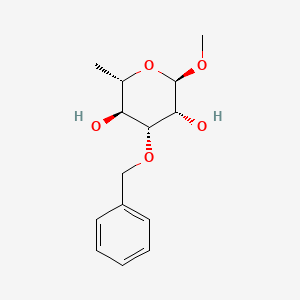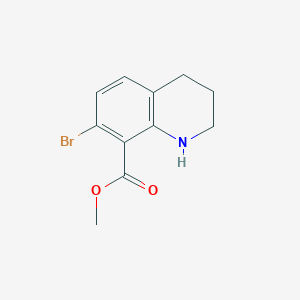
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a cycloheptyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cycloheptylation: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using cycloheptyl halides in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine and cycloheptyl groups may play a role in binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the cycloheptyl group.
9-Cycloheptyl-7H-purin-8(9H)-one: Lacks the chlorine atom.
6-Chloro-9-methylpurine: Contains a methyl group instead of a cycloheptyl group.
Uniqueness
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one is unique due to the combination of the chlorine atom and the cycloheptyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15ClN4O |
|---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
6-chloro-9-cycloheptyl-7H-purin-8-one |
InChI |
InChI=1S/C12H15ClN4O/c13-10-9-11(15-7-14-10)17(12(18)16-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,16,18) |
InChI Key |
DROLAJPVLAXEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




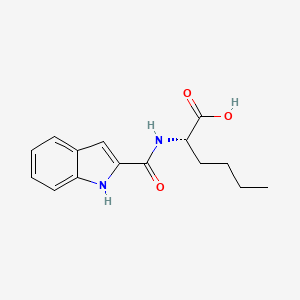
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
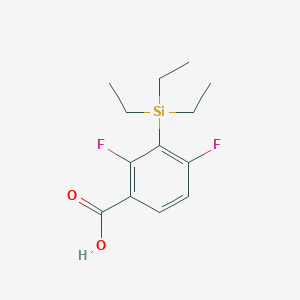
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
